molecular formula C18H20ClN5O5 B1682108 Sonedenoson CAS No. 131865-88-8

Sonedenoson

Cat. No. B1682108
M. Wt: 421.8 g/mol
InChI Key: WUCQGGOGHZRELS-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sonedenoson is a small molecule drug with the molecular formula C18H20ClN5O5 . It has been used in trials studying the treatment of Foot Ulcer, Diabetic and Diabetes Complications . The molecular weight of Sonedenoson is 421.8 g/mol .


Molecular Structure Analysis

Sonedenoson has a complex molecular structure. It has been studied using structural analysis, virtual screening, and molecular simulation approaches . These studies have helped to understand the dynamic behavior of the drug-protein complexes .


Physical And Chemical Properties Analysis

Sonedenoson has a molecular weight of 421.84 and a monoisotopic mass of 421.1152965 . Its InChIKey is WUCQGGOGHZRELS-LSCFUAHRSA-N .

Scientific Research Applications

Sonedenoson is an adenosine derivative . It’s an Adenosine A2a receptor agonist and has been approved by the FDA for use in MPI . It’s involved in a range of physiological and pathological effects through membrane-bound receptors linked to G proteins .

  • Cardiovascular Therapies

    • Application : Sonedenoson, being an adenosine receptor agonist, could be used in developing new cardiovascular therapies .
  • Wound Healing

    • Application : Sonedenoson could potentially be used in wound healing .
  • Diabetic Foot Ulcer Treatment

    • Application : Sonedenoson has been used in trials studying the treatment of Diabetic Foot Ulcers .
  • Diabetes Complications

    • Application : Sonedenoson has been used in trials studying the treatment of Diabetes Complications .
  • Imaging

    • Application : Sonedenoson has been used in trials studying its use in imaging .
  • Treatment of Ischemic Conditions

    • Application : Given that Sonedenoson is an adenosine receptor agonist, it could potentially be used in the treatment of ischemic conditions .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQGGOGHZRELS-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157239
Record name Sonedenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sonedenoson

CAS RN

131865-88-8
Record name Sonedenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131865888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonedenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sonedenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SONEDENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OT4KAG5JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sonedenoson
Reactant of Route 2
Reactant of Route 2
Sonedenoson
Reactant of Route 3
Reactant of Route 3
Sonedenoson
Reactant of Route 4
Reactant of Route 4
Sonedenoson
Reactant of Route 5
Reactant of Route 5
Sonedenoson
Reactant of Route 6
Reactant of Route 6
Sonedenoson

Citations

For This Compound
65
Citations
MD Valls, BN Cronstein, MC Montesinos - Biochemical pharmacology, 2009 - Elsevier
… Recent studies have demonstrated that A 2A adenosine receptor agonists promote wound healing in normal and diabetic animals and one such agonist, Sonedenoson, is currently …
Number of citations: 127 www.sciencedirect.com
Y Jiang, L Liu, M Manning, M Bonahoom… - Journal of …, 2022 - Taylor & Francis
… We found that Hesperidin, Osi-027, Gs-9667, and Sonedenoson have many hydrogen bonds or hydrophobic interactions with key functional residues involved in 2′-O-MTase function, …
Number of citations: 26 www.tandfonline.com
S Mantell, R Jones, M Trevethick - Expert review of clinical …, 2010 - Taylor & Francis
… A good example of this is Sonedenoson (King Pharmaceuticals) that, while not the most … Sonedenoson has been tested in Phase II clinical trials of wound healing but failed to show …
Number of citations: 31 www.tandfonline.com
Y Jiang, L Liu, M Manning, M Bonahoom, A Lotvola… - 2020 - chemrxiv.org
… We found that Hesperidin, Osi-027, Gs-9667, and Sonedenoson have many hydrogen bonding or hydrophobic interactions with key functional residues involving in 2’-O-MTase function…
Number of citations: 9 chemrxiv.org
P Borah, S Deka, RP Mailavaram… - Current pharmaceutical …, 2019 - ingentaconnect.com
… Another A2A AR agonist, MRE0094 (Sonedenoson) entered the phase II clinical trials. The study … Sonedenoson showed efficacy in diabetic neuropathic ulcers but was terminated due to …
Number of citations: 23 www.ingentaconnect.com
I Feoktistov, I Biaggioni, BN Cronstein - Adenosine Receptors in Health …, 2009 - Springer
… More recent studies demonstrate that a more highly selective A 2A AR agonist, sonedenoson… A topical A 2A AR agonist, sonedenoson, is currently undergoing testing in Phase II clinical …
Number of citations: 80 link.springer.com
F Varano, D Catarzi, E Vigiani, S Calenda, V Colotta - 2022 - Springer
… Sonedenoson administered as a topical gel was tested as a potential drug for diabetic foot ulcers, but phase 2 clinical trial had poor enrollment and was terminated [41]. Despite this, …
Number of citations: 0 link.springer.com
A Guerrero - Current medicinal chemistry, 2018 - ingentaconnect.com
… CGS-21680 and sonedenoson are receptor agonists which promote wound closure and … Sonedenoson was tested as a potential therapy for diabetic foot ulcers [54] but clinical trials …
Number of citations: 52 www.ingentaconnect.com
CN Wilson, SJ Mustafa - 2009 - Springer
Since the first description of adenosine receptors 30 years ago, based on the valuable scientific discoveries and contributions by individuals working in the field of adenosine receptor (…
Number of citations: 42 link.springer.com
L Ferguson, NS Madieh, A Vaideanu… - Chemical Biology & …, 2023 - Wiley Online Library
… Incorporation of cycloalkyl substituents at the N6-position of adenosine led to analogues, eg, sonedenoson, with an increased agonist activity towards A1 AR.On the other hands, …
Number of citations: 7 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.